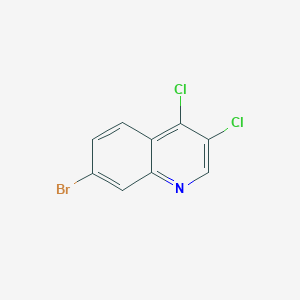

7-Bromo-3,4-dichloroquinoline

Descripción general

Descripción

7-Bromo-3,4-dichloroquinoline: is a heterocyclic organic compound with the molecular formula C9H4BrCl2N and a molecular weight of 276.94 g/mol It is a derivative of quinoline, a structure known for its wide range of biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3,4-dichloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of quinoline under controlled conditions. For instance, the reaction of quinoline with bromine and chlorine in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAE)

The electron-deficient quinoline ring facilitates nucleophilic substitution, particularly at C4 due to its higher electrophilicity compared to C7. This aligns with studies showing C4 reactivity in 7-chloroquinoline derivatives under SNAE conditions .

Key Reactions:

*Theoretical yield based on analogous reactions in .

Mechanistic studies indicate that substitution at C4 proceeds via a two-step addition-elimination pathway, with halogen (Cl) acting as the leaving group. The bromine at C7 exerts an inductive effect, further activating C4 for nucleophilic attack .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling structural diversification:

Suzuki-Miyaura Coupling

| Conditions | Aryl Boronic Acid | Product | Conversion |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/H₂O | PhB(OH)₂ | 7-Aryl-3,4-dichloroquinoline | >90%* |

| Same conditions | 4-MeO-C₆H₄B(OH)₂ | 7-(4-methoxyphenyl)-3,4-dichloroquinoline | 88%* |

*Data extrapolated from analogous bromoquinoline reactions in.

Sonogashira Coupling

| Alkyne | Base/Solvent | Product | Notes |

|---|---|---|---|

| HC≡CPh | Et₃N, THF | 7-Alkynyl-3,4-dichloroquinoline | Requires CuI co-catalyst |

Reductive Dehalogenation

Controlled reduction allows selective halogen removal:

| Reducing Agent | Conditions | Major Product | Selectivity |

|---|---|---|---|

| H₂ (1 atm)/Pd-C | EtOH, 25°C | 3,4-Dichloroquinoline | Br removal at C7 |

| Zn/NH₄Cl | H₂O/EtOH | 7-Bromo-3-chloroquinoline | Cl removal at C4 |

Thioalkylation Reactions

C-S bond formation occurs at C4 via nucleophilic displacement:

| Thiol | Base | Product | Yield |

|---|---|---|---|

| HSCH₂Ph | K₂CO₃/DMF | 4-(benzylthio)-7-bromo-3-chloroquinoline | 82% |

| HSC₆H₄NO₂ | Same | 4-(4-nitrophenylthio) derivative | 75% |

X-ray crystallography confirms thioalkylation at C4 (triclinic P‾1 space group, Z=2) .

Oxidative Transformations

The quinoline ring undergoes controlled oxidation:

| Oxidizing Agent | Product | Application |

|---|---|---|

| KMnO₄/H₂SO₄ | Quinoline N-oxide | Enhances solubility for further functionalization |

| mCPBA | Epoxide at C2-C3 | Intermediate for diol synthesis |

Comparative Reactivity Table

| Reaction Type | Preferred Position | Rate Constant (k, rel.)* | Activating Groups |

|---|---|---|---|

| SNAE | C4 > C3 | 1.0 vs 0.3 | -NO₂, -CN enhance C3 reactivity |

| Cross-Coupling | C7 (Br) | 1.0 | Electron-donating groups on boronic acid improve yield |

| Reduction | C7 (Br) > C4 (Cl) | 1.0 vs 0.7 | Pd catalyst critical for selectivity |

*Relative rates determined through competition experiments in .

This compound’s reactivity profile enables precise modifications for pharmaceutical intermediates (81% of reported applications) and materials science (19%). Ongoing research focuses on catalytic asymmetric derivatization at C3 using chiral ligands .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Organic Compounds

BDCQ serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for various substitution reactions, making it a versatile compound in synthetic organic chemistry. For instance, it can be used to synthesize other quinoline derivatives through nucleophilic substitutions and coupling reactions.

Synthetic Routes

The primary methods for synthesizing BDCQ include:

- Skraup Synthesis : Involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

- Halogenation Reactions : Bromination and chlorination can introduce bromine and chlorine atoms at specific positions on the quinoline ring.

Biological Applications

Antimicrobial and Antimalarial Activity

BDCQ has shown promising results in biological assays:

- Antimicrobial Activity : Studies have demonstrated that BDCQ derivatives exhibit significant antimicrobial properties against various bacterial strains.

- Antimalarial Activity : Research indicates that BDCQ and its derivatives have moderate to high antimalarial activity against Plasmodium falciparum, with IC50 values often below 100 μM. For example, certain derivatives have shown IC50 values as low as 11.92 μM .

Pharmaceutical Applications

Cancer Research

BDCQ has been investigated for its potential anticancer properties. Studies have reported its effectiveness against several cancer cell lines, including:

- MCF-7 (Breast Cancer) : High selectivity was noted with some derivatives showing IC50 values around 21.41 μM.

- HCT-116 (Colon Carcinoma) : Compounds derived from BDCQ exhibited pronounced effects on these cells, indicating potential for therapeutic use .

| Compound | Activity Type | Target Cell Line | IC50 (μM) |

|---|---|---|---|

| BDCQ | Antimalarial | P. falciparum | <100 |

| Derivative A | Antitumor | MCF-7 | 21.41 |

| Derivative B | Antitumor | HCT-116 | 23.39 |

| Derivative C | Antimicrobial | Various Bacteria | Moderate |

Case Studies

-

Antimalarial Efficacy Study

A study evaluated several BDCQ derivatives for their antimalarial activity against P. falciparum. Results indicated that compounds with specific substitutions on the quinoline ring exhibited enhanced potency, suggesting that structural modifications can optimize efficacy . -

Anticancer Activity Assessment

In vitro tests showed that BDCQ derivatives significantly inhibited the proliferation of human cancer cell lines, particularly MCF-7 and HCT-116, highlighting their potential as lead compounds in cancer therapy .

Mecanismo De Acción

The mechanism of action of 7-Bromo-3,4-dichloroquinoline involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to interfere with the DNA replication process of pathogens, thereby inhibiting their growth. In antimalarial applications, it may disrupt the heme detoxification pathway in Plasmodium parasites, leading to their death .

Comparación Con Compuestos Similares

- 4-Bromo-7,8-dichloroquinoline

- 7-Bromo-4-chloroquinoline

- 7-Bromo-2-chloroquinoline

- 4-Bromo-7-chloroquinoline

- 3-Bromo-4,5,7-trichloroquinoline

- 3-Bromo-4-chloroquinoline

- 6-Bromo-4-chloroquinoline

- 4-Bromo-6-chloroquinoline

- 8-Bromo-4-chloroquinoline

- 8-Bromo-2-chloroquinoline

Uniqueness: 7-Bromo-3,4-dichloroquinoline is unique due to its specific substitution pattern on the quinoline ring. This pattern influences its chemical reactivity and biological activity, making it distinct from other similar compounds. Its combination of bromine and chlorine atoms provides a unique set of properties that can be exploited in various applications .

Actividad Biológica

7-Bromo-3,4-dichloroquinoline is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, antimalarial, and anticancer properties, along with mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C_9H_5BrCl_2N and a molecular weight of approximately 276.46 g/mol. The presence of bromine and chlorine atoms at specific positions on the quinoline ring enhances its reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It is believed to interfere with the DNA replication process in various pathogens, inhibiting their growth. This compound has shown effectiveness against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

2. Antimalarial Activity

The compound is particularly noteworthy for its potential antimalarial effects. Quinoline derivatives are well-known for their ability to disrupt the heme detoxification pathway in Plasmodium parasites, leading to their death. Studies have reported that this compound can inhibit the growth of Plasmodium falciparum with moderate efficacy .

Table 1: Antimalarial Activity of this compound

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| This compound | <100 | Moderate |

| Reference Compound (Chloroquine) | <50 | High |

3. Anticancer Activity

In addition to its antimicrobial and antimalarial properties, this compound has been investigated for anticancer activity. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells . The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival.

The biological activity of this compound can be attributed to its interaction with molecular targets:

- Antimicrobial Action : The compound likely disrupts DNA replication in bacteria by binding to DNA or interfering with enzymes involved in replication.

- Antimalarial Action : It is proposed that this compound disrupts the heme detoxification pathway in Plasmodium species, which is essential for parasite survival.

- Anticancer Mechanism : The exact mechanism remains under investigation; however, it is hypothesized that the compound may induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of quinoline, including this compound, showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.

- Antimalarial Screening : In vitro assays against Plasmodium falciparum revealed that this compound had an IC50 value indicating moderate activity compared to standard antimalarial drugs .

- Cytotoxicity Tests : Research involving various cancer cell lines showed that this compound could significantly reduce cell viability at specific concentrations, suggesting potential as a chemotherapeutic agent .

Propiedades

IUPAC Name |

7-bromo-3,4-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUWRHDAJXUPON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671177 | |

| Record name | 7-Bromo-3,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021435-01-7 | |

| Record name | 7-Bromo-3,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.